diethyl ({[4-(benzyloxy)phenyl]amino}methylene)malonate
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Overview
Description
Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures. This makes separation of products difficult and yields lower .Molecular Structure Analysis
In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH2CH3). The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) .Chemical Reactions Analysis
The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .Physical And Chemical Properties Analysis
Diethyl malonate is a colorless liquid with an apple-like odor . It has a molar mass of 160.17 g/mol . It has a melting point of −50 °C and a boiling point of 199 °C .Mechanism of Action
Safety and Hazards
Future Directions
Diethyl malonate is used in the manufacture of medicines, for the synthesis of barbiturates, as well as sedatives and anticonvulsants . It is also used in organic synthesis . Future research may focus on improving the efficiency of the malonic ester synthesis and finding new applications for this versatile compound.
properties
IUPAC Name |
diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-25-20(23)19(21(24)26-4-2)14-22-17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-14,22H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJDJFCXXVBKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367456 |
Source
|
Record name | ST51014849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6093-78-3 |
Source
|
Record name | ST51014849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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